molecular formula C14H8N4O2 B11857639 4-(5-nitro-1H-indazol-3-yl)benzonitrile CAS No. 1356087-72-3

4-(5-nitro-1H-indazol-3-yl)benzonitrile

Katalognummer: B11857639
CAS-Nummer: 1356087-72-3
Molekulargewicht: 264.24 g/mol
InChI-Schlüssel: KMBIKHPJMIOEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-nitro-1H-indazol-3-yl)benzonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-1H-indazol-3-yl)benzonitrile typically involves the formation of the indazole ring followed by nitration and subsequent functionalization. One common method includes the cyclization of ortho-substituted benzylidenehydrazine with hydrazine . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-nitro-1H-indazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(5-amino-1H-indazol-3-yl)benzonitrile, while nucleophilic substitution can introduce various functional groups at the nitrile position.

Wirkmechanismus

The mechanism of action of 4-(5-nitro-1H-indazol-3-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(5-amino-1H-indazol-3-yl)benzonitrile: Similar structure but with an amino group instead of a nitro group.

    4-(5-chloro-1H-indazol-3-yl)benzonitrile: Contains a chloro group instead of a nitro group.

    4-(5-methyl-1H-indazol-3-yl)benzonitrile: Contains a methyl group instead of a nitro group.

Uniqueness

4-(5-nitro-1H-indazol-3-yl)benzonitrile is unique due to its nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and certain medicinal chemistry applications .

Eigenschaften

CAS-Nummer

1356087-72-3

Molekularformel

C14H8N4O2

Molekulargewicht

264.24 g/mol

IUPAC-Name

4-(5-nitro-1H-indazol-3-yl)benzonitrile

InChI

InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17)

InChI-Schlüssel

KMBIKHPJMIOEPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.